Octyltriphenylphosphonium bromide
Overview
Description
Octyltriphenylphosphonium bromide: is an organic compound with the chemical formula C26H32BrP . It is a white crystalline solid with a molecular weight of 455.42 g/mol . This compound is commonly used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases, such as between an aqueous and an organic phase .
Mechanism of Action
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may interact with a variety of biological targets depending on the specific drug it is used to produce.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octyltriphenylphosphonium bromide. For instance, it is hygroscopic in nature, meaning it absorbs moisture from the air . Therefore, it should be stored under dry conditions to maintain its stability .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used as a pharmaceutical intermediate
Cellular Effects
It is known that the compound is used as a pharmaceutical intermediate
Molecular Mechanism
It is known that the compound is used as a pharmaceutical intermediate
Temporal Effects in Laboratory Settings
It is known that the compound is used as a pharmaceutical intermediate
Dosage Effects in Animal Models
It is known that the compound is used as a pharmaceutical intermediate
Metabolic Pathways
It is known that the compound is used as a pharmaceutical intermediate
Transport and Distribution
It is known that the compound is used as a pharmaceutical intermediate
Subcellular Localization
It is known that the compound is used as a pharmaceutical intermediate
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with an alkyl halide, such as octyl bromide. The reaction typically occurs under inert atmospheric conditions to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{Ph}_3\text{P} + \text{C}8\text{H}{17}\text{Br} \rightarrow \text{Ph}_3\text{P}^+\text{C}8\text{H}{17
Properties
IUPAC Name |
octyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32P.BrH/c1-2-3-4-5-6-16-23-27(24-17-10-7-11-18-24,25-19-12-8-13-20-25)26-21-14-9-15-22-26;/h7-15,17-22H,2-6,16,23H2,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXVLWZBMAMHE-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32BrP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962221 | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42036-78-2 | |
Record name | Phosphonium, octyltriphenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42036-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042036782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyltriphenylphosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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